2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one typically involves the reaction of furan-2-ylmethanamine with 6-phenylpyrimidin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ni) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group.
Thiophene-2-carbonyl amino acid derivatives: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-((Furan-2-ylmethyl)amino)-6-phenylpyrimidin-4(3H)-one is unique due to its combination of a furan ring, a pyrimidine ring, and a phenyl group
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13N3O2/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)16-10-12-7-4-8-20-12/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
GHNWTHGNHPZHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CO3 |
Origin of Product |
United States |
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